molecular formula C11H13NO B11914221 2-(7,8-Dihydroquinolin-5-yl)ethanol

2-(7,8-Dihydroquinolin-5-yl)ethanol

Cat. No.: B11914221
M. Wt: 175.23 g/mol
InChI Key: CMSASCQTYLICSP-UHFFFAOYSA-N
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Description

2-(7,8-Dihydroquinolin-5-yl)ethanol is a chemical compound with the molecular formula C11H13NO It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-Dihydroquinolin-5-yl)ethanol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reduction of 2-(7,8-Dihydroquinolin-5-yl)acetaldehyde using sodium borohydride in methanol. The reaction is carried out under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(7,8-Dihydroquinolin-5-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7,8-Dihydroquinolin-5-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7,8-Dihydroquinolin-5-yl)ethanol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7,8-Dihydroquinolin-5-yl)ethanol is unique due to its specific combination of a quinoline ring and an ethanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(7,8-dihydroquinolin-5-yl)ethanol

InChI

InChI=1S/C11H13NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h2-4,7,13H,1,5-6,8H2

InChI Key

CMSASCQTYLICSP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=N2)C(=C1)CCO

Origin of Product

United States

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